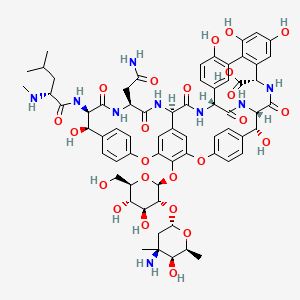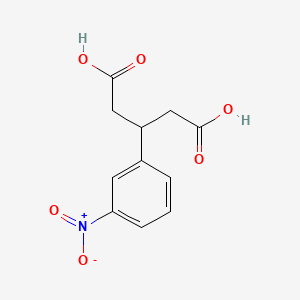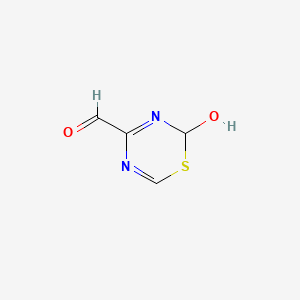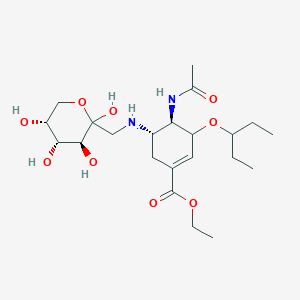
Oseltamivir Namino-fructosyl Conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oseltamivir Namino-fructosyl Conjugate is a derivative of Oseltamivir Phosphate, an orally active inhibitor of influenza virus neuraminidase. This compound is converted in vivo to its active acid metabolite, making it a potent antiviral drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Namino-fructosyl Conjugate involves the conjugation of Oseltamivir with a fructosyl group. The synthetic route typically includes the following steps:
Activation of Oseltamivir: Oseltamivir is activated using a suitable reagent to form an intermediate.
Conjugation with Fructose: The activated Oseltamivir is then reacted with fructose under controlled conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Oseltamivir are activated and conjugated with fructose.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Oseltamivir Namino-fructosyl Conjugate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .
Aplicaciones Científicas De Investigación
Oseltamivir Namino-fructosyl Conjugate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential use in treating influenza and COVID-19.
Mecanismo De Acción
Oseltamivir Namino-fructosyl Conjugate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of the influenza virus from infected cells. By inhibiting neuraminidase, the compound prevents viral replication and spread. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .
Comparación Con Compuestos Similares
Oseltamivir Phosphate: The parent compound, also an inhibitor of influenza virus neuraminidase.
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor with similar antiviral properties.
Comparison: Oseltamivir Namino-fructosyl Conjugate is unique due to its conjugation with fructose, which may enhance its bioavailability and stability. Compared to Oseltamivir Phosphate, it offers potential advantages in terms of pharmacokinetics and therapeutic efficacy. Zanamivir and Peramivir, while effective, have different administration routes and pharmacological profiles .
Propiedades
Fórmula molecular |
C22H38N2O9 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
ethyl (4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H38N2O9/c1-5-14(6-2)33-17-9-13(21(29)31-7-3)8-15(18(17)24-12(4)25)23-11-22(30)20(28)19(27)16(26)10-32-22/h9,14-20,23,26-28,30H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16+,17?,18+,19+,20-,22?/m0/s1 |
Clave InChI |
KDMALXUYHCWLGB-WNDCZFJXSA-N |
SMILES isomérico |
CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O)C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2(C(C(C(CO2)O)O)O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
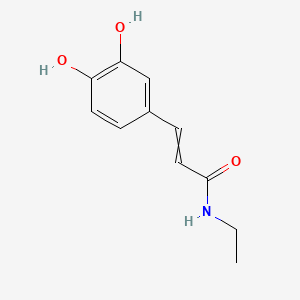
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

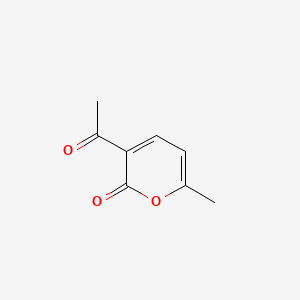
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
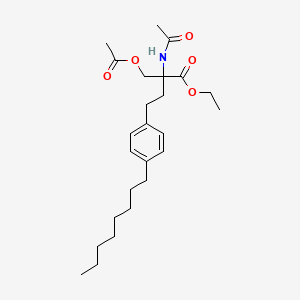
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
